molecular formula C10H13N5 B2460700 4-[2-(2H-Tetrazol-5-yl)propyl]aniline CAS No. 1368966-63-5

4-[2-(2H-Tetrazol-5-yl)propyl]aniline

Cat. No. B2460700
CAS RN: 1368966-63-5
M. Wt: 203.249
InChI Key: JMAPBBBXWDEGIX-UHFFFAOYSA-N
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Description

“4-[2-(2H-Tetrazol-5-yl)propyl]aniline” is a chemical compound that has been used in various applications. It has been used to prepare dyes and is industrially used in natural gas and refinery process streams . It is also used in the polymer industry as monomers .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .


Chemical Reactions Analysis

Tetrazoles, including “4-[2-(2H-Tetrazol-5-yl)propyl]aniline”, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also react with few active metals and produce new compounds which are explosives to shocks .

Mechanism of Action

In their active pockets, all of the synthesized compounds had two or more hydrogen bonds with amino acids, which demonstrated encouraging binding energy . This suggests that “4-[2-(2H-Tetrazol-5-yl)propyl]aniline” may interact with biological systems through hydrogen bonding.

Safety and Hazards

Tetrazoles, including “4-[2-(2H-Tetrazol-5-yl)propyl]aniline”, are considered hazardous. On heating, they decompose and emit toxic nitrogen fumes . They can burst vigorously when exposed to shock, fire, and heat on friction . They also easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

properties

IUPAC Name

4-[2-(2H-tetrazol-5-yl)propyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-7(10-12-14-15-13-10)6-8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAPBBBXWDEGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)N)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2H-Tetrazol-5-yl)propyl]aniline

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